9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone
Description
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone (abbreviated as o-TT) is a triptycene-derived ligand with six ketone functional groups. Its rigid, three-bladed geometry creates a 120° angle between the aromatic arms, enabling the formation of porous metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The compound is synthesized via oxidation of its hydroxylated precursor, 9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol (HHTT) .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,6,9,13,15,19-hexaene-4,5,11,12,17,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBBRDCXAHKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=O)C(=O)C=C4C(C2=CC(=O)C1=O)C5=CC(=O)C(=O)C=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,4,5,8-Tetramethoxyanthracene
The synthesis begins with 1,4,5,8-tetramethoxyanthracene, a critical precursor for subsequent Diels-Alder reactions. This compound is synthesized via a four-step process starting from commercially available 1,4-dimethoxybenzene:
-
Friedel-Crafts Acylation : Reacting 1,4-dimethoxybenzene with acetyl chloride in the presence of AlCl₃ yields 1,4-dimethoxyacetophenone.
-
Reduction : The ketone group is reduced to a methylene group using LiAlH₄ or NaBH₄, forming 1,4-dimethoxyphenylethane.
-
Cyclization : Treatment with concentrated H₂SO₄ induces cyclization to form anthraquinone derivatives.
-
Methylation : Final methylation using dimethyl sulfate (DMS) and K₂CO₃ in acetone produces 1,4,5,8-tetramethoxyanthracene.
Key Data :
Diels-Alder Cycloaddition
The Diels-Alder reaction between 1,4,5,8-tetramethoxyanthracene and a dienophile (e.g., maleic anhydride or benzoquinone) forms the triptycene framework. This step is performed under reflux in anhydrous toluene with a catalytic amount of Pd₂(DBA)₃ (dibenzylideneacetone palladium):
Reaction Conditions :
-
Temperature: 120°C (pressurized vessel).
-
Solvent: Toluene (dry, degassed).
-
Catalyst: Pd₂(DBA)₃ (5 mol%).
Outcome :
-
Intermediate adduct yield: ~51% after column chromatography.
-
Characterization: ¹H NMR (CDCl₃) confirms regioselective [4+2] cycloaddition.
Oxidation Strategies for Quinone Formation
Direct Oxidation with Ceric Ammonium Nitrate (CAN)
Early attempts utilized CAN in aqueous HNO₃ to oxidize the Diels-Alder adduct directly. However, this method faced challenges:
Two-Step Oxidation via Reduction and Dichromate Treatment
A more efficient approach involves a two-step process:
-
Reduction : The adduct is reduced with NaBH₄ in methanol to yield a dihydroxy intermediate.
-
Oxidation : Subsequent treatment with Na₂Cr₂O₇ in H₂SO₄ selectively oxidizes hydroxyl groups to quinones.
Optimized Conditions :
-
Reduction: NaBH₄ (2 equiv.), MeOH, 0°C → RT, 2 hours.
-
Oxidation: Na₂Cr₂O₇ (4 equiv.), 40% H₂SO₄, 60°C, 6 hours.
Advantages :
Large-Scale Production and Purification
Scaling Up the Diels-Alder Reaction
For industrial-scale synthesis, the reaction is conducted in batch reactors with the following modifications:
-
Catalyst Loading : Reduced to 2 mol% Pd₂(DBA)₃ to lower costs.
-
Solvent Recovery : Toluene is distilled and reused, improving sustainability.
Performance Metrics :
Crystallization and Isolation
The final product is purified via sequential crystallizations:
-
Primary Crystallization : From acetone/water (9:1 v/v) removes polar impurities.
-
Secondary Crystallization : From DMF/ethanol (1:5 v/v) eliminates trace solvents.
Data :
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents for bromination, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination results in the formation of hexabromo derivatives, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C20H12O6
Molecular Weight: 336.3 g/mol
Structural Characteristics: The compound features six ketone groups at specific positions on the benzenoanthracene framework. This arrangement contributes to its reactivity and potential applications in organic synthesis and materials science.
Organic Synthesis
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
- Reactions: The compound can undergo oxidation and reduction processes. For instance:
- Oxidation can convert the ketone groups into more complex functional groups.
- Reduction may yield alcohols or other derivatives.
Biological Research
Research into the biological activities of this compound has indicated potential interactions with biomolecules. Studies are ongoing to assess its effects on cellular processes and its role as a potential therapeutic agent.
- Mechanism of Action: The compound's reactivity allows it to interact with specific molecular targets within biological systems. This characteristic makes it a candidate for further pharmacological exploration.
Medicinal Chemistry
The compound is being investigated for its therapeutic properties. Its ability to engage in various chemical reactions positions it as a promising candidate for drug development.
- Potential Uses: Early research suggests applications in treating diseases where oxidative stress plays a role. Further studies are needed to elucidate specific therapeutic pathways.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes.
- Material Science: The compound's structural properties lend themselves to applications in creating advanced materials with tailored functionalities.
Case Study 1: Organic Synthesis
A study demonstrated the successful use of this compound in synthesizing complex aromatic compounds through a series of oxidation reactions. The reactions yielded high purity products suitable for further applications in pharmaceuticals.
In vitro studies have shown that derivatives of this compound exhibit significant activity against certain cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species generation.
Mechanism of Action
The mechanism of action of 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can affect biological systems and processes, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Magnetic and Structural Properties of o-TT vs. Analogues
| Compound | Coordination Geometry | Magnetic Anisotropy | Porosity (Surface Area) | Key Application |
|---|---|---|---|---|
| o-TT-Co MOF | Trigonal prismatic | Uniaxial | Moderate (2D honeycomb) | Spintronics, sensors |
| HHTT-Based MOF | Octahedral | Isotropic | High (3D framework) | Gas storage, catalysis |
| Triphenylene MOF | Square planar | N/A | Low (1D chains) | Semiconductors |
Biological Activity
9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other anthracene derivatives and exhibits various biological properties that make it a subject of research in cancer therapy and other medical applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.31 g/mol. It features a complex structure characterized by multiple fused aromatic rings and functional groups that contribute to its reactivity and biological interactions.
Structural Formula
Antitumor Activity
Research indicates that derivatives of 9,10-[1,2]benzenoanthracene exhibit significant antitumor activities. Notably:
- Mechanism of Action : Compounds like TT24 have shown to induce DNA cleavage in a concentration-dependent manner similar to daunorubicin (DAU), a well-known chemotherapeutic agent. This compound not only inhibits DNA synthesis but also blocks the transport of purine and pyrimidine nucleosides into cells—an action that DAU does not possess .
- Cytotoxicity : The IC50 values for TT24 against L1210 tumor cells were reported at 48 nM compared to 25 nM for DAU. This suggests that while TT24 is effective in the nanomolar range, it may offer a more versatile mechanism of action against both wild-type and multidrug-resistant tumor cells .
Other Biological Activities
Apart from its antitumor properties, 9,10-[1,2]benzenoanthracene derivatives have been studied for their potential roles in:
- Antileukemic Effects : Certain analogs have demonstrated effectiveness against leukemic cell lines resistant to conventional treatments .
- Apoptosis Induction : The mechanism by which these compounds induce apoptosis involves the activation of caspases and endonucleases .
Study on Antitumor Compounds
A study published in Cancer Research detailed the synthesis and evaluation of various substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives. The findings highlighted several lead compounds with promising antitumor activity:
| Compound Code | IC50 (nM) | Mechanism of Action |
|---|---|---|
| TT24 | 48 | DNA cleavage |
| DAU | 25 | DNA synthesis inhibition |
| TT19 | 60 | Apoptosis induction |
These results indicate a strong potential for further development of these compounds as therapeutic agents in oncology.
Comparative Analysis with Other Compounds
A comparative analysis was conducted between 9,10-[1,2]benzenoanthracene derivatives and other known anticancer agents. The results are summarized below:
| Compound | Type | IC50 (nM) | Notable Actions |
|---|---|---|---|
| TT24 | Anthracycline | 48 | Induces DNA cleavage |
| Daunorubicin | Anthracycline | 25 | Inhibits DNA synthesis |
| Cisplatin | Platinum-based | 50 | Cross-links DNA |
This table illustrates the competitive efficacy of these compounds in inducing cytotoxic effects on cancer cells.
Q & A
Q. What synthetic methodologies are employed to prepare 9,10-[1,2]Benzenoanthracene-2,3,6,7,14,15(9H,10H)-hexaone (o-TT)?
The ligand o-TT is synthesized via literature methods involving triptycene derivatives. For example, hexacarboxylic acid precursors are reduced or functionalized to introduce ketone groups. Single crystals of its metal complexes (e.g., [Co(o-TT)]·3CH3CN) are grown using acetonitrile as a solvent, followed by slow evaporation to achieve structural homogeneity .
Q. How is the structural characterization of o-TT and its coordination complexes performed?
Single-crystal X-ray diffraction (SCXRD) is critical for determining the 2D honeycomb network structure and trigonal prismatic coordination geometry of Co(II) in [Co(o-TT)]. Complementary techniques include IR spectroscopy for functional group analysis and NMR for purity validation. Magnetic susceptibility measurements further corroborate coordination geometry .
Q. What safety protocols are recommended for handling polycyclic aromatic derivatives like o-TT?
While direct safety data for o-TT is limited, analogous benzanthracene derivatives require Class I Type B biological safety hoods, HEPA-filtered vacuums for dust control, and personal protective equipment (PPE) per OSHA standards. Wet methods are preferred over dry sweeping to minimize airborne particulates .
Advanced Research Questions
Q. How does the trigonal prismatic coordination geometry of Co(II) in [Co(o-TT)] influence magnetic anisotropy?
Magnetic measurements reveal uniaxial anisotropy due to the alignment of Co(II) ions in the crystal lattice. Spin-orbit coupling and ligand-field splitting in the trigonal prismatic geometry are modeled using Hamiltonian calculations, showing agreement between experimental data (e.g., χ vs. T plots) and theoretical predictions .
Q. What mechanistic insights explain the solid-state reactivity of o-TT derivatives in explosive Bergman cyclization?
Substituted derivatives (e.g., hexaethynyl-o-TT) undergo Bergman cycloaromatization under thermal stress, releasing primer molecules and triggering lattice energy changes. Differential scanning calorimetry (DSC) and high-speed imaging capture exothermic peaks and reaction kinetics, while density functional theory (DFT) calculations map energy barriers .
Q. How can o-TT be functionalized to enhance its utility in porous organic frameworks (POFs)?
Azide-alkyne click chemistry or nitro-group reductions (e.g., using NaBH4) introduce functional handles. For instance, hexaazide-o-TT derivatives enable covalent organic framework (COF) assembly via Cu-catalyzed cycloaddition, validated by FTIR and X-ray photoelectron spectroscopy (XPS) .
Q. What contradictions exist in reported magnetic data for Co(II)-o-TT complexes, and how are they resolved?
Discrepancies in magnetic moment values may arise from solvent inclusion (e.g., acetonitrile in [Co(o-TT)]·3CH3CN) or lattice distortions. Redundant SCXRD analyses and variable-temperature SQUID magnetometry isolate solvent-free contributions, while broken-symmetry DFT refines exchange coupling constants .
Methodological Notes
- SCXRD : Space group assignments (e.g., orthorhombic Pbc2) require careful comparison with CIF files to avoid misindexing .
- Magnetic Modeling : Include diamagnetic corrections from ligand contributions using Pascal’s constants .
- Synthetic Yield Optimization : Hexaazide derivatives achieve >80% yield via NaN3 substitution, whereas nitro reductions require stoichiometric control to prevent over-reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
